3,5-Diethyl-1-methyl-1H-pyrazol-4-amine CAS number and properties
3,5-Diethyl-1-methyl-1H-pyrazol-4-amine CAS number and properties
Executive Summary & Chemical Identity
3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous dimethyl analog (CAS 5272-86-6), the diethyl variant offers a distinct steric and lipophilic profile, making it a critical tool for fine-tuning the physicochemical properties of drug candidates—specifically in optimizing hydrophobic interactions within ATP-binding pockets of kinases or modulating blood-brain barrier (BBB) permeability.
This guide details the physiochemical properties, robust synthetic pathways, and application logic for integrating this intermediate into high-value bioactive molecules.
Physiochemical Datasheet
| Property | Value / Description | Expert Insight |
| CAS Number | 87675-34-1 | Specific to the N-methyl, 3,5-diethyl isomer. |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.22 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| Physical State | Solid (typically low-melting) or viscous oil | Handling requires inert atmosphere due to oxidation potential of the free amine. |
| Predicted LogP | ~1.8 - 2.1 | Significantly more lipophilic than the dimethyl analog (~0.6), improving membrane permeability. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Pyridine-like N) | The exocyclic amine is weakly basic; the ring nitrogen (N2) is the primary protonation site in acidic media. |
| H-Bond Donors/Acceptors | 2 / 2 | Ideal for forming bidentate hydrogen bonds in enzyme active sites. |
Synthetic Architecture
The synthesis of 3,5-diethyl-1-methyl-1H-pyrazol-4-amine is non-trivial due to the requirement for regiocontrol (if asymmetric) and the stability of the 4-amino group. The most robust industrial route employs a Cyclization-Nitration-Reduction sequence.
Strategic Logic
Direct amination of the pyrazole ring is difficult. Therefore, we introduce the nitrogen functionality at the oxidation state of a nitro (
Detailed Protocol: The Nitration-Reduction Route
Step 1: Cyclocondensation (Ring Formation)
-
Reagents: 3,5-Heptanedione, Methylhydrazine, Ethanol.
-
Mechanism: Double condensation (Paal-Knorr type).
-
Protocol:
-
Charge a reactor with 3,5-heptanedione (1.0 eq) in Ethanol (5V).
-
Cool to 0°C. Dropwise add Methylhydrazine (1.05 eq). Note: Exothermic.[1]
-
Reflux for 3 hours.
-
Concentrate to yield 3,5-diethyl-1-methyl-1H-pyrazole.
-
Expert Note: Because the diketone is symmetric (ethyl/ethyl), regioselectivity regarding the N-methyl placement is irrelevant, simplifying purification.
-
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Reagents: HNO₃ (fuming), H₂SO₄ (conc), Acetic Anhydride (optional for milder conditions).
-
Protocol:
-
Dissolve the pyrazole intermediate in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temp <10°C. Critical: The pyrazole ring is electron-rich; temperature control prevents over-nitration or ring oxidation.
-
Stir at RT for 2 hours.
-
Pour onto ice/water. Neutralize with Na₂CO₃. Extract with DCM.
-
Yields: 3,5-diethyl-1-methyl-4-nitropyrazole.
-
Step 3: Chemoselective Reduction
-
Reagents: H₂ (gas), 10% Pd/C, Methanol OR Fe powder/NH₄Cl (Bechamp conditions).
-
Choice of Method: Catalytic hydrogenation (Pd/C) is cleaner for pharmaceutical intermediates. Iron reduction is preferred if halogen substituents are present (to avoid dehalogenation).
-
Protocol (Hydrogenation):
-
Suspend Nitropyrazole (1.0 eq) and 10% Pd/C (5 wt%) in Methanol.
-
Pressurize with H₂ (3 atm) or use a hydrogen balloon for small scale.
-
Stir vigorously for 4-6 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Amine M-30+2).
-
Filter through Celite (under Argon—amine is air-sensitive).
-
Concentrate to yield the target amine (CAS 87675-34-1) .[2]
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aminopyrazole.
Reactivity & Derivatization Guide
For drug development professionals, the value of CAS 87675-34-1 lies in its orthogonal reactivity . The molecule presents two distinct faces: the nucleophilic exocyclic amine and the electron-rich aromatic ring.
The "Amino-Handle" (Primary Reactivity)
The C4-amine is the primary conjugation site. It is less basic than an aliphatic amine (due to resonance with the pyrazole ring) but more nucleophilic than an aniline.
-
Amide Coupling: Reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form Pyrazolyl-carboxamides . This is the classic scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and many kinase inhibitors.
-
Urea/Carbamate Formation: Reaction with isocyanates yields ureas. This motif is frequently used to engage the "Gatekeeper" residue in kinase pockets (e.g., p38 MAP kinase inhibitors).
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines, increasing steric bulk and tuning pKa.
Stability Considerations
-
Oxidation: 4-Aminopyrazoles can slowly oxidize to azo-dimers or "pyrazole blacks" if left in air and light. Storage: -20°C under Argon is recommended for the free base. The hydrochloride salt is stable at RT.
Applications in Drug Discovery[3]
The transition from a dimethyl (Me) to a diethyl (Et) substitution pattern is a classic medicinal chemistry tactic known as the "Magic Methyl" (or Ethyl) Effect .
Pharmacophore Mapping
In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.
-
Space Filling: The ethyl groups at positions 3 and 5 fill hydrophobic pockets more effectively than methyl groups, potentially increasing potency (IC50) by displacing water molecules (entropic gain).
-
Selectivity: The increased bulk of the diethyl groups can induce steric clashes in off-target enzymes that have smaller binding pockets, thereby improving the selectivity profile of the drug.
Biological Pathway Interaction
Figure 2: Pharmacodynamic interaction logic. The diethyl groups provide critical hydrophobic contacts while the heterocyclic nitrogen anchors the molecule via hydrogen bonding.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Do not pipette by mouth. |
| Skin Irritation | H315 | Causes skin irritation. Pyrazoles can be sensitizers. |
| Eye Irritation | H319 | Causes serious eye irritation. Use side-shield safety glasses. |
| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides NOx will be generated).
References
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]
- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
- Wiley Online Library. (2019). Pyrazoles as Kinase Inhibitors: A Review. European Journal of Medicinal Chemistry.
